

Validating Givinostat Impurity 5-d4 as a Certified Reference Material: A Comparative Guide

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Compound of Interest

Compound Name: Givinostat impurity 5-d4

Cat. No.: B12407231

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of **Givinostat impurity 5-d4** as a Certified Reference Material (CRM). The objective is to establish its suitability as a high-quality reference standard for use in analytical method development, validation, and routine quality control (QC) testing of Givinostat, a histone deacetylase (HDAC) inhibitor.^{[1][2][3][4][5]} The validation is performed by comparing its analytical characteristics against a well-characterized, in-house, non-deuterated equivalent, Givinostat Impurity 5.

Executive Summary

Givinostat impurity 5-d4 is the deuterium-labeled version of Givinostat impurity 5.^{[1][6][7][8]} The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.^[6] This guide outlines the experimental data and protocols necessary to certify **Givinostat impurity 5-d4**, ensuring its identity, purity, and stability meet the stringent requirements for a CRM.^{[9][10][11]} The data presented herein is a representative example to illustrate the validation process.

Data Presentation

Table 1: Physicochemical and Purity Comparison

Parameter	Givinostat Impurity 5-d4 (Test Article)	Givinostat Impurity 5 (In-house Reference)	Acceptance Criteria
Identity			
¹ H NMR	Conforms to structure	Conforms to structure	Conforms to proposed structure
Mass Spectrometry (m/z)	[M+H] ⁺ = 426.2	[M+H] ⁺ = 422.2	Consistent with theoretical mass
FTIR	Conforms to reference spectra	Conforms to reference spectra	Comparable to reference spectra
Purity			
HPLC-UV (Assay, % w/w)	99.8%	99.7%	≥ 99.5%
Chiral Purity (if applicable)	Not Applicable	Not Applicable	Not Applicable
Water Content (Karl Fischer, %)	0.15%	0.20%	≤ 0.5%
Residual Solvents (GC-HS)	<0.05% (Acetone)	<0.05% (Acetone)	Complies with ICH Q3C limits
Inorganic Impurities (%)	<0.1%	<0.1%	≤ 0.1%
Stability (Accelerated, 40°C/75% RH, 6 months)			
Purity Degradation	< 0.1%	< 0.1%	≤ 0.2%
Appearance	No change	No change	No significant change

Table 2: Performance in a Validated LC-MS/MS Bioanalytical Method

Parameter	Givinostat Impurity 5-d4 as Internal Standard	Givinostat Impurity 5 as External Standard	Acceptance Criteria
Linearity (r^2)	0.9995	0.9992	≥ 0.995
Accuracy (% Bias)	-2.5% to +1.8%	-4.5% to +3.2%	Within $\pm 15\%$ ($\pm 20\%$ for LLOQ)
Precision (%RSD)	$\leq 5.8\%$	$\leq 8.2\%$	$\leq 15\%$ ($\leq 20\%$ for LLOQ)
Matrix Effect	98.2% - 107.6%	85.1% - 112.3%	Consistent and reproducible
Recovery	$> 90\%$	$> 85\%$	High and consistent

Experimental Protocols

Structural Elucidation and Identity Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). The resulting spectra were used to confirm the chemical structure and the position of the deuterium labels.
- Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) was performed using an Orbitrap mass spectrometer with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy:** The infrared spectrum was recorded using a KBr pellet method to obtain a characteristic fingerprint of the molecule.

Purity Determination

- High-Performance Liquid Chromatography (HPLC):** Purity was assessed using a validated reverse-phase HPLC method with UV detection. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.
- Water Content:** Determined by Karl Fischer titration.

- Residual Solvents: Analyzed by headspace gas chromatography (GC-HS) with a flame ionization detector (FID).
- Inorganic Impurities: Assessed by the sulfated ash method.

Bioanalytical Method Validation

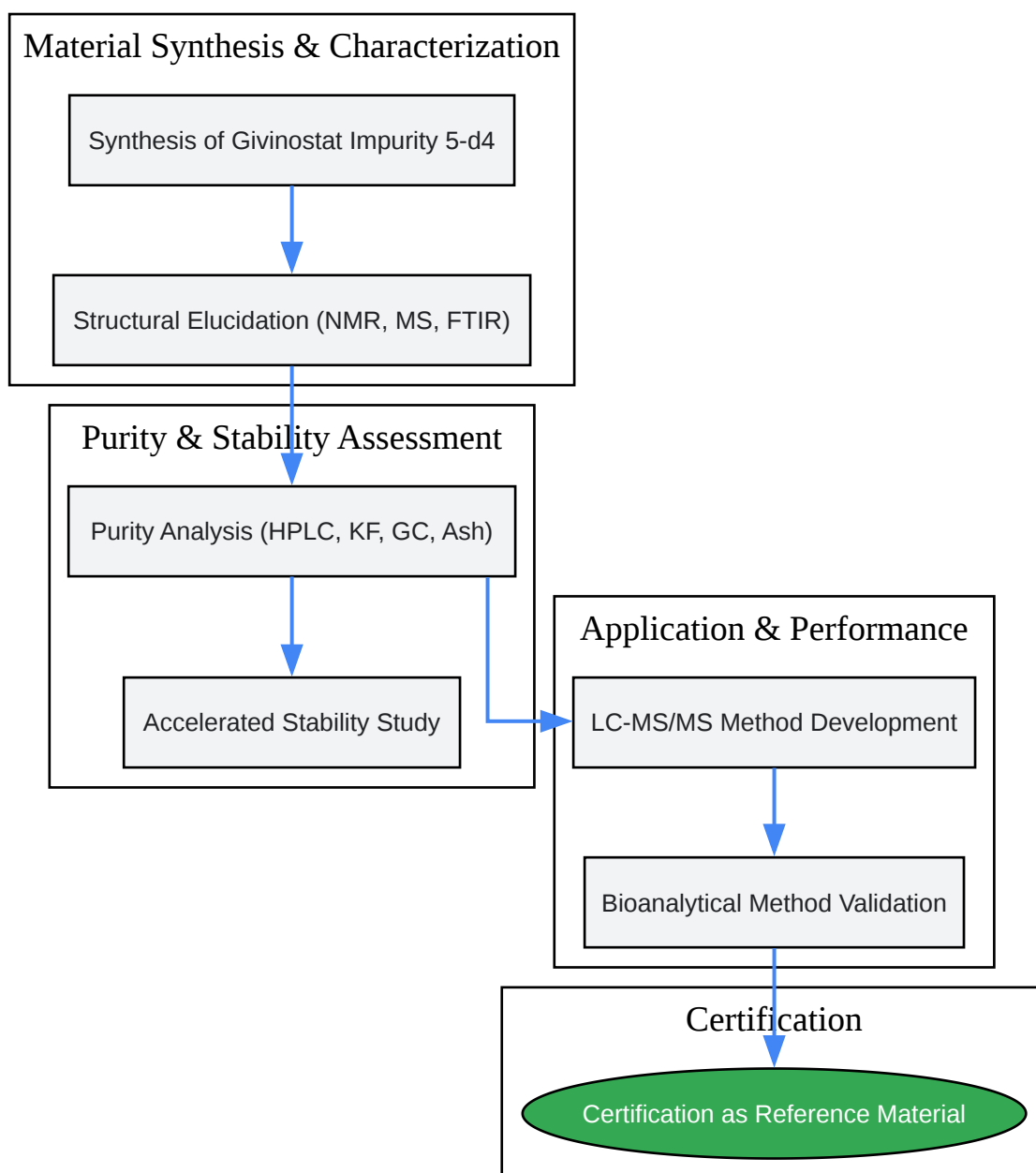
A sensitive and specific LC-MS/MS method was developed and validated for the quantification of Givinostat in rat plasma.[12][13]

- Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile.
- Chromatography: Separation was achieved on a C18 column with a gradient elution.
- Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

Stability Assessment

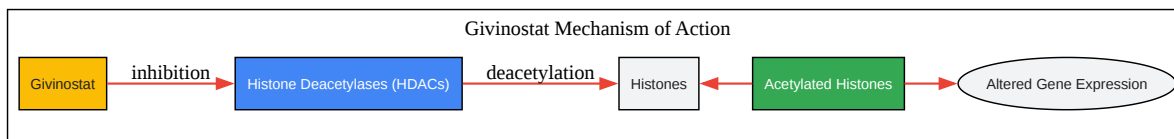
The stability of **Givinostat impurity 5-d4** was evaluated under accelerated conditions (40°C/75% RH) for six months. Samples were analyzed for purity and degradation products at predetermined time points.

Visualizations



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Caption: Workflow for the certification of **Givinostat impurity 5-d4**.



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Caption: Simplified signaling pathway of Givinostat's action on HDACs.

Conclusion

The presented data demonstrates that **Givinostat impurity 5-d4** possesses high purity, a well-defined chemical structure, and excellent stability. Its performance as an internal standard in a demanding bioanalytical LC-MS/MS method is superior to the use of its non-deuterated analog as an external standard, primarily due to its ability to compensate for variability in sample processing and matrix effects. Therefore, **Givinostat impurity 5-d4** is highly suitable for certification as a reference material for the accurate and reliable quantification of Givinostat and its related impurities in various analytical applications.

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